2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 653604-43-4
VCID: VC16835536
InChI: InChI=1S/C23H22N2O2/c1-3-21(4-2)27-22-7-5-6-20(14-22)25-23(26)19-11-10-17-12-16(15-24)8-9-18(17)13-19/h5-14,21H,3-4H2,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-

CAS No.: 653604-43-4

Cat. No.: VC16835536

Molecular Formula: C23H22N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- - 653604-43-4

Specification

CAS No. 653604-43-4
Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
IUPAC Name 6-cyano-N-(3-pentan-3-yloxyphenyl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C23H22N2O2/c1-3-21(4-2)27-22-7-5-6-20(14-22)25-23(26)19-11-10-17-12-16(15-24)8-9-18(17)13-19/h5-14,21H,3-4H2,1-2H3,(H,25,26)
Standard InChI Key WROAOKXXIIPNPI-UHFFFAOYSA-N
Canonical SMILES CCC(CC)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Introduction

2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- is a complex organic compound with a molecular formula that has been reported as both C20H22N2O and C23H22N2O2, indicating some discrepancy in the literature regarding its exact molecular structure . This compound features a naphthalene backbone with a carboxamide group, a cyano group, and an ethylpropoxy phenyl moiety. The presence of these functional groups suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.

Synthesis Methods

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- can be achieved through various chemical methods. These typically involve the reaction of appropriate starting materials, such as naphthalene derivatives, with reagents that introduce the necessary functional groups. The specific synthesis route can be tailored to modify the substituents and explore structure-activity relationships.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-. For example:

Compound NameMolecular FormulaKey Features
2-NaphthalenecarboxamideBasic naphthalene structure with an amide group
N-(4-hydroxyphenyl)-2-naphthalenecarboxamideHydroxy substitution enhances solubility
N-(2-methoxyphenyl)-2-naphthalenecarboxamideMethoxy group increases lipophilicity

Potential Applications

The unique structural features of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]- suggest potential applications in various fields, including medicinal chemistry. Interaction studies are crucial for understanding its behavior within biological systems, which will help clarify its pharmacokinetics and pharmacodynamics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator